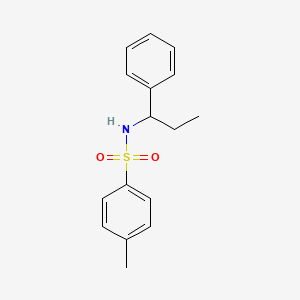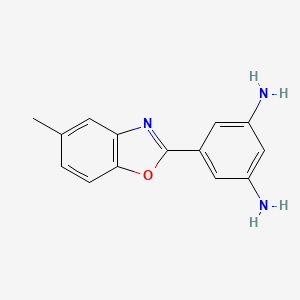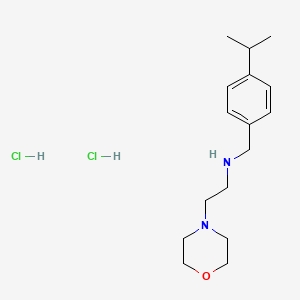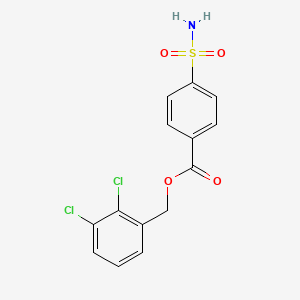![molecular formula C17H26ClNO3 B4406664 3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406664.png)
3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzaldehyde hydrochloride
Übersicht
Beschreibung
3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzaldehyde hydrochloride, also known as DMXB-A, is a compound that has been studied extensively for its potential therapeutic applications. This compound is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a subtype of the nAChR family that is highly expressed in the brain.
Wirkmechanismus
3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzaldehyde hydrochloride is a selective agonist of the α7 nAChR, which is a subtype of the nAChR family that is highly expressed in the brain. Activation of the α7 nAChR by this compound leads to the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in a variety of physiological processes such as learning and memory, attention, and mood regulation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to increase the release of acetylcholine, dopamine, and serotonin in the brain, which leads to improved cognitive function and mood regulation. This compound also has anti-inflammatory properties, which can help to reduce inflammation in the brain and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzaldehyde hydrochloride has several advantages for lab experiments. It is a highly selective agonist of the α7 nAChR, which makes it a valuable tool for studying the role of this receptor in various physiological processes. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzaldehyde hydrochloride. One area of research is the development of more stable and soluble analogs of this compound that can be used in a wider range of experimental conditions. Another area of research is the investigation of the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as depression and anxiety. Finally, research on the long-term effects of this compound on brain function and behavior could provide valuable insights into the potential risks and benefits of using this compound as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzaldehyde hydrochloride has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. Studies have shown that this compound has neuroprotective effects, improves cognitive function, and has anti-inflammatory properties. This compound has also been shown to be effective in treating conditions such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
3-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-14-11-18(12-15(2)21-14)8-3-4-9-20-17-7-5-6-16(10-17)13-19;/h5-7,10,13-15H,3-4,8-9,11-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHWGJQXHMFMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=CC=CC(=C2)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dimethylacetamide](/img/structure/B4406584.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4406587.png)
![4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl propionate](/img/structure/B4406595.png)


![1-[2-(2-benzyl-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4406643.png)
![N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide](/img/structure/B4406651.png)
![N-(tetrahydrofuran-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine hydrochloride](/img/structure/B4406655.png)

![N-(2,6-dichlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4406665.png)
![N-[4-(diethylamino)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4406666.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4406669.png)

![1-{[3-(methylsulfonyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B4406683.png)